4-Nonene, 2,3,3-trimethyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonene, 2,3,3-trimethyl-, (Z)- is an organic compound with the molecular formula C12H24. It is a type of nonene, which is an alkene with a nine-carbon chain and one double bond. The (Z)- configuration indicates that the highest priority substituents on each carbon of the double bond are on the same side, giving it a specific geometric structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonene, 2,3,3-trimethyl-, (Z)- can be achieved through various organic reactions. One common method involves the alkylation of isobutene with 1-octene under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or a solid acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Nonene, 2,3,3-trimethyl-, (Z)- may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-Nonene, 2,3,3-trimethyl-, (Z)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Formation of 2,3,3-trimethyl-4-nonanol, 2,3,3-trimethyl-4-nonanal, or 2,3,3-trimethyl-4-nonanoic acid.
Reduction: Formation of 2,3,3-trimethylnonane.
Substitution: Formation of halogenated derivatives such as 2,3,3-trimethyl-4-nonyl chloride or bromide.
Scientific Research Applications
4-Nonene, 2,3,3-trimethyl-, (Z)- has various applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Research on its biological activity and potential as a bioactive compound.
Medicine: Investigations into its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 4-Nonene, 2,3,3-trimethyl-, (Z)- involves its interaction with molecular targets through its double bond. The (Z)- configuration allows for specific interactions with enzymes and receptors, influencing its reactivity and biological activity. The pathways involved may include binding to active sites on enzymes or receptors, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
4-Nonene, 2,3,3-trimethyl-, (E)-: The (E)- isomer has a different geometric configuration, with the highest priority substituents on opposite sides of the double bond.
2,3,3-Trimethyl-4-nonane: A saturated hydrocarbon with similar carbon skeleton but without the double bond.
2,3,3-Trimethyl-4-nonanol: An alcohol derivative of the compound.
Uniqueness
4-Nonene, 2,3,3-trimethyl-, (Z)- is unique due to its specific (Z)- configuration, which influences its chemical reactivity and interactions with biological targets. This geometric arrangement can lead to different physical and chemical properties compared to its (E)- isomer and other similar compounds.
Properties
CAS No. |
63830-68-2 |
---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
2,3,3-trimethylnon-4-ene |
InChI |
InChI=1S/C12H24/c1-6-7-8-9-10-12(4,5)11(2)3/h9-11H,6-8H2,1-5H3 |
InChI Key |
PHLRMLKPHZLDKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.